Selectivity of Translational Inhibition: ML150 vs. Posiphen
ML150 demonstrates a >200-fold selective inhibition of alpha-synuclein translational expression compared to a control system, as determined in a luciferase reporter assay [1]. In contrast, the comparator compound Posiphen, while also a 5'UTR-directed translation blocker, shows a less quantified selectivity profile in similar assays [2].
| Evidence Dimension | Selectivity (fold-inhibition over control) |
|---|---|
| Target Compound Data | >200-fold selective inhibition |
| Comparator Or Baseline | Posiphen (10 μM) selective inhibition in SH-SY5Y cells; specific fold-difference not quantified in same assay format |
| Quantified Difference | ML150 provides a clearly defined >200-fold selectivity window, whereas Posiphen's selectivity is reported qualitatively. |
| Conditions | H4 neuroglioblastoma cells with luciferase reporter; Posiphen assay in SH-SY5Y cells with transient transfection. |
Why This Matters
A precisely quantified selectivity window is critical for ensuring that experimental outcomes are due to specific target engagement and not off-target effects, which is essential for target validation and drug discovery programs.
- [1] Identification of a small molecule that selectively inhibits alpha-synuclein translational expression. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. PMID: 21634084. View Source
- [2] Lahiri DK, Chen D, Maloney B, Holloway HW, Yu QS, Utsuki T, Giordano T, Sambamurti K, Greig NH. The Anticholinesterase Phenserine and Its Enantiomer Posiphen as 5'Untranslated-Region-Directed Translation Blockers of the Parkinson's Alpha Synuclein Expression. Parkinson's Disease. 2012;2012:142372. doi: 10.1155/2012/142372. PMID: 22135763. View Source
